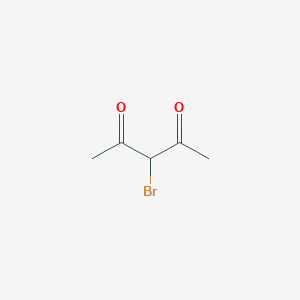

3-Bromopentane-2,4-dione

概要

説明

Synthesis Analysis

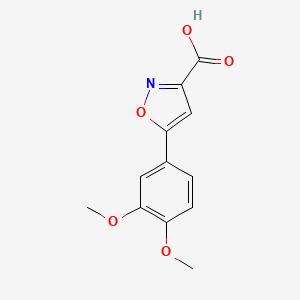

The synthesis of derivatives of 3-Bromopentane-2,4-dione involves the reaction between pentane-2,4-dione and aryldiazonium salts, leading to compounds like 3-(4-bromophenylhydrazo)pentane-2,4-dione and others. These derivatives are characterized using various spectroscopic techniques, confirming their hydrazo form and intramolecular hydrogen bonding stability in both DMSO solution and solid phase (Mahmudov et al., 2011).

Molecular Structure Analysis

The molecular structure of this compound derivatives, such as the brominated complex of pentane-2,4-dionato(1,4,7,10-tetra-azacyclododecane)cobalt(III), has been elucidated through X-ray crystallography. These studies reveal the stereochemistry of the coordination sphere and macrocyclic ligand, showing significant insights into the structural aspects of these compounds (Matsumoto et al., 1983).

Chemical Reactions and Properties

This compound and its derivatives undergo various chemical reactions, including polarographic reduction, which has been studied extensively. These studies provide insights into the electron transfer mechanisms and the effects of substituents on the compound’s electrochemical behavior (Goyal & Tyagi, 1978).

Physical Properties Analysis

The physical properties, including thermal stability and phase transitions of this compound derivatives, are determined through thermogravimetric analysis and potentiometry. These analyses help in understanding the thermodynamics of proton dissociation and the stability of these compounds under various conditions (Mahmudov et al., 2011).

Chemical Properties Analysis

The chemical properties of this compound derivatives are significantly influenced by the presence of substituents, which affect their solvatochromic properties, proton dissociation thermodynamics, and polarographic behavior. The structure-activity relationship, as elucidated through spectroscopic and electrochemical studies, highlights the impact of molecular modifications on the compound's reactivity and stability (Mahmudov et al., 2011); (Goyal & Tyagi, 1978).

科学的研究の応用

Polarographic Properties

3-Arylazo-3-bromopentane-2,4-diones have been examined for their polarographic properties, revealing a single 2-electron transfer with well-defined diffusion-controlled irreversible waves. The impact of various substituents on these compounds was studied, establishing a relationship between half-wave potential and substituent constants (Goyal & Tyagi, 1978).

Bromination of Copper Chelates

Studies on the bromination of copper chelates of arylhydrazones of triketones led to the formation of 3-arylazo-3-bromopentane-2,4-diones. These derivatives demonstrate the capability to liberate iodine from acidified potassium iodide solution (Garg & Prakash, 1970).

Activation in 1,3-Diketones

A method for sp2–sp3 and sp3–sp3 carbon-carbon bond activation in 2-substituted 1,3-diketones using 3-substituted 3-bromopentane-2,4-diones has been developed. This involves deacylation in the presence of an aromatic compound and a silica gel supported Brønsted acid (Aoyama et al., 2015).

Physicochemical and Solvatochromic Properties

New azoderivatives of pentane-2,4-dione, including 3-(4-bromophenylhydrazo)pentane-2,4-dione, have been synthesized and characterized. Their physicochemical properties, stability, and solvatochromic behavior were analyzed, offering insights into their potential applications in various fields (Mahmudov et al., 2011).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-bromopentane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO2/c1-3(7)5(6)4(2)8/h5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCHDFLHQXZRDKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60326692 | |

| Record name | 3-bromopentane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3043-28-5 | |

| Record name | 3-bromopentane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary chemical reactions 3-Bromopentane-2,4-dione is known to undergo?

A1: this compound exhibits interesting reactivity, particularly undergoing deacylation reactions. Research has shown that it can be deacylated in the presence of aromatic compounds using silica-supported Brønsted acids containing sulfonic groups [, ]. This reaction proceeds via the cleavage of the sp3-sp3 carbon-carbon bond, leading to the formation of a carbocation that can then react with the aromatic compound.

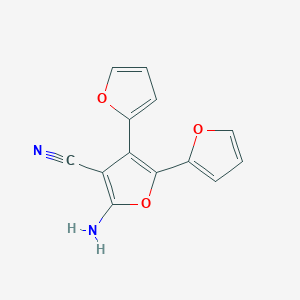

Q2: Are there specific applications of this compound in organic synthesis?

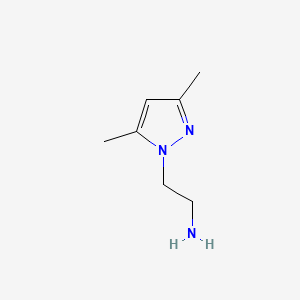

A2: While not a common reagent, this compound serves as a useful precursor in synthesizing thienopyridine derivatives []. When reacted with 4,6-diamino-3-cyanopyridine-2(1H)-thione (compound 1 in the study) in a hot potassium hydroxide solution, it forms 2-acetylthienopyridine []. This highlights its potential in constructing heterocyclic compounds with possible biological activity.

Q3: Have the electrochemical properties of this compound derivatives been investigated?

A3: Yes, polarographic studies have been conducted on 3-arylazo-3-bromopentane-2,4-diones []. This research provides insights into the reduction behavior of these compounds, which can be valuable for understanding their reactivity and potential applications in electrochemistry or redox reactions.

Q4: What can be said about the structural characterization of this compound and its derivatives?

A4: Although the provided research snippets don't delve into detailed spectroscopic characterization of this compound itself, they confirm the structure of its derivatives. Techniques like IR, 1H NMR, 13C NMR, and elemental analysis have been used to confirm the structures of various thienopyridine derivatives synthesized using this compound as a starting material []. For deeper insights into the structural properties of this compound, further investigation and spectroscopic analyses would be needed.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

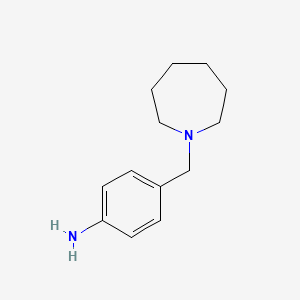

![Benzoic acid, 2,2'-[1,5-naphthalenediylbis(iminocarbonyl)]bis-](/img/structure/B1269429.png)

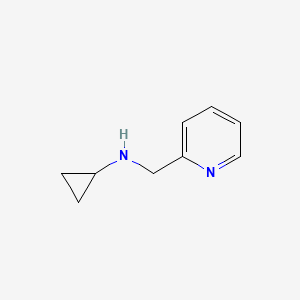

![Benzo[1,3]dioxol-5-ylmethyl-pyridin-2-ylmethyl-amine](/img/structure/B1269440.png)

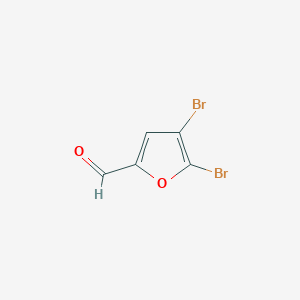

![[5-(3-Aminophenyl)furan-2-yl]methanol](/img/structure/B1269454.png)

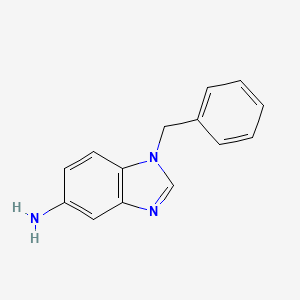

![5-[(4-isopropylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1269458.png)

![5-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1269460.png)